molecular formula C9H17NO B13173972 2-(Aminomethyl)-1-cyclobutylbutan-1-one

2-(Aminomethyl)-1-cyclobutylbutan-1-one

Cat. No.: B13173972
M. Wt: 155.24 g/mol
InChI Key: RRNIDSMSTUZJIA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-cyclobutylbutan-1-one is an organic compound with a unique structure that includes a cyclobutyl ring and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-1-cyclobutylbutan-1-one can be achieved through several methods. One common approach involves the reaction of cyclobutylcarboxylic acid with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the aminomethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-1-cyclobutylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Aminomethyl)-1-cyclobutylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-cyclobutylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

  • 2-(Aminomethyl)-1-cyclopentylbutan-1-one
  • 2-(Aminomethyl)-1-cyclohexylbutan-1-one
  • 2-(Aminomethyl)-1-cyclopropylbutan-1-one

Comparison: 2-(Aminomethyl)-1-cyclobutylbutan-1-one is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopentyl, cyclohexyl, and cyclopropyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-(aminomethyl)-1-cyclobutylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-2-7(6-10)9(11)8-4-3-5-8/h7-8H,2-6,10H2,1H3

InChI Key

RRNIDSMSTUZJIA-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(=O)C1CCC1

Origin of Product

United States

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